molecular formula C16H20N2O2 B3882260 N-[2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide

N-[2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B3882260
M. Wt: 272.34 g/mol
InChI Key: IRTOMYLZWPVOTC-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives often involves various intra- and intermolecular reactions . For example, N-benzyl-N’-[2-(1-piperidinyl)ethyl]thiourea, a similar compound, is synthesized through the reaction of amines with isothiocyanates.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound affects its reactivity, binding affinity to biological targets, and overall biological activity.


Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including nucleophilic addition due to the presence of an active hydrogen atom on the nitrogen adjacent to the thiocarbonyl group. These reactions are fundamental for the synthesis of more complex molecules or for modifying the compound to enhance its biological activity.


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, crystal structure, acidity/basicity, reactivity, and stability, are critical for their potential applications. These properties can be influenced by the substituents attached to the piperidine moiety.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its structure. Some piperidine derivatives have been found to have strong opioid analgesic activity . They can interact with a variety of receptors in the central nervous system .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-16(17-8-11-18-9-4-1-5-10-18)15-12-13-6-2-3-7-14(13)20-15/h2-3,6-7,12H,1,4-5,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTOMYLZWPVOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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